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4-Bromo-3-fluoropyridine
Compound Name:
hydrochloride

Cat. No.: B1519932

An In-depth Technical Guide to the 2D and 3D Structure of 4-Bromo-3-fluoropyridine
Hydrochloride

Introduction

4-Bromo-3-fluoropyridine hydrochloride is a halogenated heterocyclic compound of
significant interest to the pharmaceutical and agrochemical industries. As a substituted
pyridine, it serves as a versatile synthetic building block for the creation of more complex
molecular architectures. The strategic placement of bromine and fluorine atoms on the pyridine
ring imparts unique electronic properties and reactivity, making it a valuable precursor for active
pharmaceutical ingredients (APIs) and other specialty chemicals.[1]

A comprehensive understanding of this molecule's two-dimensional (2D) topology and three-
dimensional (3D) conformation is paramount for its effective utilization. The 2D structure
dictates its fundamental chemical identity and reactivity patterns, while the 3D structure
governs its steric profile and how it interacts with other molecules, such as biological receptors
or catalysts. This guide provides a detailed exploration of the structural elucidation of 4-Bromo-
3-fluoropyridine hydrochloride, integrating spectroscopic and crystallographic techniques
with computational modeling to offer a holistic view for researchers, scientists, and drug
development professionals.

Chemical Identity and 2D Structure
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The 2D structure, or chemical constitution, defines the atom-to-atom connectivity. For 4-
Bromo-3-fluoropyridine hydrochloride, this consists of a pyridine ring substituted with a
fluorine atom at position 3 and a bromine atom at position 4. The hydrochloride salt form
indicates that the basic nitrogen of the pyridine ring is protonated.

The IUPAC name for the free base is 4-bromo-3-fluoropyridine.[2] The presence of the
electronegative nitrogen atom, along with the fluorine and bromine substituents, creates a
distinct electronic landscape across the aromatic ring, influencing its reactivity in nucleophilic
aromatic substitution and metal-catalyzed cross-coupling reactions.[3][4]

Table 1: Chemical and Physical Properties of 4-Bromo-3-fluoropyridine

Property Value Source
CAS Number 2546-52-3 (free base) [2]
Molecular Formula CsHsBrFN (free base) [2]
Molecular Weight 175.99 g/mol (free base) [2]
Molecular Formula (HCI Salt) CsH4BrCIFN [5]1[6]
Molecular Weight (HCI Salt) 212.45 g/mol [5]

QBLOMVIUENUOJY-
InChiKey [2]
UHFFFAOYSA-N (free base)

C1=CN=CC(=C1Br)F (free
SMILES [2]
base)

| Appearance | Solid, semi-solid, or liquid; may be light yellow or pale brown |[6][7] |
Below is a diagram illustrating the key structural and electronic features of the molecule.
Caption: 2D structure and principal electronic effects in 4-Bromo-3-fluoropyridine.

Spectroscopic Elucidation of the 2D Structure

Spectroscopic methods are essential for confirming the 2D structure of a synthesized molecule.
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1519932?utm_src=pdf-body
https://www.benchchem.com/product/b1519932?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-fluoropyridine
https://en.wikipedia.org/wiki/Pyridine
https://www.researchgate.net/publication/244186386_ChemInform_Abstract_Synthesis_of_Substituted_Pyridines_by_the_Reactions_of_Halopyridines_with_Sulfur_Oxygen_and_Carbon_Nucleophiles_under_Focused_Microwave_Irradiation
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-fluoropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-fluoropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-fluoropyridine
https://www.bldpharm.com/products/1159811-44-5.html
https://www.hsppharma.com/apis-and-intermediates/3-fluoro-4-bromopyridine-hydrochloride-cas.html
https://www.bldpharm.com/products/1159811-44-5.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-fluoropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-fluoropyridine
https://www.hsppharma.com/apis-and-intermediates/3-fluoro-4-bromopyridine-hydrochloride-cas.html
https://amp.chemicalbook.com/ProductChemicalPropertiesCB4312921_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

(MS) provides unambiguous evidence of atom connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules
in solution. For 4-Bromo-3-fluoropyridine, tH, 13C, and °F NMR experiments are particularly
informative. The introduction of fluorine atoms into pyridine systems leads to characteristic
changes in chemical shifts and introduces complex spin-spin coupling constants.[8]

e 1H NMR: The protonated pyridine ring is expected to show three distinct signals.

o The proton at C2 (adjacent to N) will be the most deshielded. It will appear as a doublet
due to coupling with the proton at C6 across the nitrogen.

o The proton at C6 will also be a doublet, coupled to the proton at C2.

o The proton at C5 will be the most complex signal. It will be split into a doublet by the
adjacent fluorine atom (3JH-F) and further split by the proton at C6 (3JH-H), resulting in a
doublet of doublets.

e 13C NMR: Five signals are expected for the carbon atoms of the pyridine ring. The chemical
shifts are influenced by the electronegativity of the adjacent atoms (N, F, Br). Carbon-fluorine
coupling (1JC-F, 2JC-F, etc.) will be observed, which is a key diagnostic feature. The C-F
coupling constants are valuable for confirming the position of the fluorine atom.[9]

» F NMR: A single signal is expected for the fluorine atom. This signal will be split by the
adjacent proton at C5 (3JF-H), appearing as a doublet. The chemical shift in 1°F NMR is
highly sensitive to the electronic environment.[3]

Experimental Protocol: NMR Analysis

o Sample Preparation: Dissolve 5-10 mg of 4-Bromo-3-fluoropyridine hydrochloride in a
suitable deuterated solvent (e.g., DMSO-des or D20) in a standard 5 mm NMR tube. The
choice of solvent is important to avoid exchange interactions that can affect chemical shifts.

[8]

o Data Acquisition: Record 1H, 13C, and °F NMR spectra on a high-field NMR spectrometer
(e.g., 400 MHz or higher).
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e 1H NMR: Acquire a standard one-dimensional proton spectrum.

e 13C NMR: Acquire a proton-decoupled 13C spectrum to observe single lines for each carbon.
A coupled spectrum can be run to observe C-F and C-H coupling constants.

e 19F NMR: Acquire a proton-coupled *°F spectrum.

e 2D NMR (Optional but Recommended): Perform 2D correlation experiments like COSY (*H-
1H), HSQC (*H-13C), and HMBC (*H-13C) to unambiguously assign all proton and carbon
signals and confirm the connectivity.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the
molecule, which in turn confirms its elemental formula. For 4-Bromo-3-fluoropyridine, the
presence of bromine with its two major isotopes (’°Br and 81Br) in a nearly 1:1 ratio will result in
a characteristic isotopic pattern for the molecular ion peak (M*) and fragment ions containing
bromine, where two peaks of roughly equal intensity are separated by 2 Da. This pattern is a
definitive signature for the presence of a single bromine atom.

Determination of the 3D Structure

While the 2D structure shows connectivity, the 3D structure describes how the atoms are
arranged in space, including bond lengths, bond angles, and torsional angles. This is
determined primarily through X-ray crystallography for the solid state and computational
modeling for the gas phase or solvated state.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive 3D structural information for crystalline
solids. By diffracting X-rays off a single crystal, one can determine the precise coordinates of
each atom in the crystal lattice. This yields accurate measurements of bond lengths, bond
angles, and details of intermolecular interactions like hydrogen bonding and mt-1t stacking.[10]
[11]

Although a specific crystal structure for 4-Bromo-3-fluoropyridine hydrochloride is not
readily available in the public domain, a general and authoritative protocol for obtaining such a
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structure for a pyridine derivative can be described.

Experimental Protocol: Single-Crystal X-ray Diffraction

» Crystallization: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3
mm in each dimension). This is often the most challenging step and can be achieved by
methods such as slow evaporation of a solvent, vapor diffusion, or cooling.[12]

o Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a
goniometer head.[12]

o Data Collection:

o Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal
vibrations and improve data quality.[12]

o Use a single-crystal X-ray diffractometer with monochromatic X-ray radiation (e.g., Mo
Ka).

o Collect a series of diffraction images as the crystal is rotated.[12]
 Structure Solution and Refinement:

o Process the diffraction data to determine unit cell parameters and integrate reflection
intensities.

o Solve the crystal structure using direct methods or Patterson methods to find the initial
positions of the atoms.

o Refine the atomic positions and thermal parameters to achieve the best fit between the
observed and calculated diffraction patterns.

The resulting structure would confirm the planarity of the pyridine ring and provide precise
values for C-C, C-N, C-F, and C-Br bond lengths and the angles between them.
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Structural Elucidation Workflow
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Caption: A generalized workflow for 2D and 3D molecular structure elucidation.

Computational Modeling

In the absence of experimental crystal data, or to complement it, computational chemistry
provides powerful tools for predicting 3D structures and electronic properties. Density
Functional Theory (DFT) is a widely used method for this purpose.[13][14][15]

Workflow: DFT-Based Structural Analysis

¢ Input Structure Generation: Build the 2D structure of 4-Bromo-3-fluoropyridine
hydrochloride in a molecular modeling software package.

+ Geometry Optimization: Perform a geometry optimization calculation to find the lowest
energy (most stable) 3D conformation of the molecule. A common level of theory for such
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calculations is B3LYP with a basis set like 6-31+G(d,p), often including a solvent model (e.g.,
SM8) to simulate aqueous conditions.[13][14]

e Frequency Calculation: After optimization, perform a frequency calculation to confirm that the
structure is a true energy minimum (i.e., has no imaginary frequencies).

o Property Calculation: From the optimized geometry, various properties can be calculated:

o Molecular Electrostatic Potential (MEP) Map: Visualizes the electron-rich (negative
potential) and electron-poor (positive potential) regions of the molecule, which is crucial for
predicting non-covalent interactions.

o Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest
Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
help predict reactivity.[15]

o Simulated Spectroscopic Data: NMR chemical shifts and coupling constants can be
calculated and compared with experimental data for validation.

Structural Significance in Drug Discovery

The structural features of 4-Bromo-3-fluoropyridine hydrochloride are directly relevant to its
application in drug development.

» Vectorial Substitution: The distinct electronic nature of the C-F and C-Br bonds allows for
selective, stepwise reactions. The C-Br bond is more readily activated in many palladium-
catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the
introduction of new carbon or nitrogen-based substituents at the 4-position. The C-F bond is
more resistant to these conditions but can be targeted for nucleophilic aromatic substitution.

» Modulation of Physicochemical Properties: The fluorine atom is often used as a "bioisostere”
for a hydrogen atom. Its introduction can significantly alter a molecule's properties by:

o Increasing metabolic stability by blocking sites of oxidative metabolism.

o Modifying pKa, which affects the ionization state and solubility.
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o Enhancing binding affinity to target proteins through favorable electrostatic or hydrogen
bonding interactions.[8]

» Scaffold Rigidity: The planar, aromatic nature of the pyridine ring provides a rigid scaffold,
which is often desirable in drug design to reduce the entropic penalty upon binding to a
target.

Safety and Handling

4-Bromo-3-fluoropyridine and its hydrochloride salt are hazardous chemicals that must be
handled with appropriate precautions.

o Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[16][17] It
causes skin and serious eye irritation and may cause respiratory irritation.[17][18]

e Handling:
o Use only in a well-ventilated area, preferably a chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles,
chemical-resistant gloves, and a lab coat.[18]

o Avoid breathing dust, fumes, or vapors.[18]

o Store in a tightly closed container in a dry, cool, and well-ventilated place, often under an
inert atmosphere.[16]

Conclusion

The structural characterization of 4-Bromo-3-fluoropyridine hydrochloride is a multi-faceted
process that relies on the synergistic application of modern analytical techniques. NMR and
mass spectrometry are indispensable for confirming the 2D chemical structure, providing clear
evidence of atomic connectivity and elemental composition. For the 3D structure, single-crystal
X-ray diffraction offers unparalleled accuracy in the solid state, while computational modeling
provides critical insights into the molecule's conformational preferences and electronic
properties. A thorough understanding of both the 2D and 3D structures is fundamental for
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chemists to rationally design synthetic routes and for medicinal chemists to leverage this
versatile building block in the development of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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